molecular formula C8H11ClF3NO B8194475 (R)-2-chloro-1-(2-(trifluoromethyl)piperidin-1-yl)ethanone

(R)-2-chloro-1-(2-(trifluoromethyl)piperidin-1-yl)ethanone

Cat. No.: B8194475
M. Wt: 229.63 g/mol
InChI Key: RWCIAXMYVSRRTN-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-chloro-1-(2-(trifluoromethyl)piperidin-1-yl)ethanone is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-chloro-1-(2-(trifluoromethyl)piperidin-1-yl)ethanone typically involves the reaction of a piperidine derivative with a chlorinating agent. One common method involves the use of 2-(trifluoromethyl)piperidine, which is reacted with a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar chlorinating agents. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

®-2-chloro-1-(2-(trifluoromethyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed .

Scientific Research Applications

Chemistry

In chemistry, ®-2-chloro-1-(2-(trifluoromethyl)piperidin-1-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology

In biological research, this compound may be used to study the effects of trifluoromethyl and chloro substituents on biological activity. It can serve as a probe to investigate enzyme interactions and receptor binding .

Medicine

Its structure may be modified to enhance its therapeutic properties .

Industry

In the industrial sector, this compound can be utilized in the production of agrochemicals, polymers, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-chloro-1-(2-(trifluoromethyl)piperidin-1-yl)ethanone is unique due to its combination of a trifluoromethyl group and a chloroethanone moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where these functional groups are advantageous .

Properties

IUPAC Name

2-chloro-1-[(2R)-2-(trifluoromethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClF3NO/c9-5-7(14)13-4-2-1-3-6(13)8(10,11)12/h6H,1-5H2/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCIAXMYVSRRTN-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(F)(F)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN([C@H](C1)C(F)(F)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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